2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide is a chemical compound with the molecular formula C12H13F3N2O4S. It is characterized by the presence of trifluoromethyl, phenylsulfonyl, and oxazolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with an oxazolidinone derivative in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-(oxazolidin-2-yl)methyl)acetamide
- 2,2,2-trifluoro-N-((3-(methylsulfonyl)oxazolidin-2-yl)methyl)acetamide
- 2,2,2-trifluoro-N-((3-(phenylsulfonyl)thiazolidin-2-yl)methyl)acetamide
Uniqueness
2,2,2-trifluoro-N-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)acetamide is unique due to the combination of its trifluoromethyl, phenylsulfonyl, and oxazolidinone groups. This combination imparts distinct physical and chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c13-12(14,15)11(18)16-8-10-17(6-7-21-10)22(19,20)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCVIHKYUZPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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